molecular formula C12H9BrClNO3S B2954945 2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate CAS No. 1209445-42-0

2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate

Cat. No.: B2954945
CAS No.: 1209445-42-0
M. Wt: 362.62
InChI Key: NYSJJYKZFPRLRL-UHFFFAOYSA-N
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Description

2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate is a complex organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a pyridine ring, which is further substituted with bromine, chlorine, and a methylphenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate typically involves multiple steps. One common method includes the sulfonation of 5-bromo-2-chloropyridine, followed by the introduction of the 2-methylphenyl group. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid for the sulfonation step. The subsequent steps may involve the use of palladium-catalyzed coupling reactions to introduce the 2-methylphenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and the use of automated systems to control reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The sulfonate group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield derivatives with different functional groups.

Scientific Research Applications

2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: A simpler compound with similar halogen substitutions but lacking the sulfonate and methylphenyl groups.

    2-Chloro-5-bromopyridine: Another similar compound with the positions of the halogens reversed.

    5-Bromo-2-fluoropyridine: A compound where the chlorine is replaced with fluorine.

Uniqueness

2-Methylphenyl 5-bromo-2-chloropyridine-3-sulfonate is unique due to the presence of the sulfonate group and the 2-methylphenyl substitution. These groups confer distinct chemical properties, such as increased solubility in polar solvents and the ability to participate in specific types of chemical reactions that simpler analogs cannot.

Properties

IUPAC Name

(2-methylphenyl) 5-bromo-2-chloropyridine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO3S/c1-8-4-2-3-5-10(8)18-19(16,17)11-6-9(13)7-15-12(11)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSJJYKZFPRLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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